Cas no 1361649-65-1 (2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl)

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl is a chlorinated biphenyl derivative with a nitro functional group, exhibiting distinct chemical properties due to its halogenated and nitrated structure. This compound is primarily utilized in research and industrial applications, where its stability and reactivity make it valuable for synthetic chemistry and material studies. The presence of multiple chlorine atoms and a nitro group enhances its electrophilic character, facilitating its use in cross-coupling reactions and as an intermediate in organic synthesis. Its well-defined structure allows for precise modifications, making it a useful reference compound in analytical and environmental chemistry for studying polychlorinated biphenyl (PCB) derivatives.
2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl structure
1361649-65-1 structure
Product name:2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl
CAS No:1361649-65-1
MF:C12H5Cl4NO2
Molecular Weight:336.985599279404
CID:4993660

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl 化学的及び物理的性質

名前と識別子

    • 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl
    • インチ: 1S/C12H5Cl4NO2/c13-6-2-1-3-9(17(18)19)10(6)11-7(14)4-5-8(15)12(11)16/h1-5H
    • InChIKey: MJIKFVVJTDVCGR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C1C(=CC=C(C=1Cl)Cl)Cl)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 338
  • XLogP3: 5.3
  • トポロジー分子極性表面積: 45.8

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011007964-1g
2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl
1361649-65-1 97%
1g
1,564.50 USD 2021-07-05
Alichem
A011007964-500mg
2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl
1361649-65-1 97%
500mg
855.75 USD 2021-07-05
Alichem
A011007964-250mg
2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl
1361649-65-1 97%
250mg
489.60 USD 2021-07-05

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl 関連文献

2'-Nitro-2,3,6,6'-Tetrachlorobiphenylに関する追加情報

Chemical Profile of 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl (CAS No. 1361649-65-1)

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1361649-65-1, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the biphenyl family, which is characterized by the presence of two aromatic benzene rings joined by a central carbon-carbon bond. The structural modification of biphenyl derivatives with nitro and chloro substituents introduces unique electronic and steric properties, making them valuable candidates for various applications in pharmaceuticals, materials science, and environmental studies.

The molecular structure of 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl consists of a biphenyl core with nitro (-NO₂) and chloro (-Cl) groups strategically positioned. The nitro group at the 2'-position introduces a strong electron-withdrawing effect, which influences the reactivity and electronic properties of the molecule. Meanwhile, the four chloro substituents at the 2, 3, 6, and 6'-positions enhance the lipophilicity and stability of the compound. This specific arrangement of functional groups makes it an intriguing subject for studying molecular interactions and potential biological activities.

In recent years, there has been growing interest in exploring the pharmacological properties of nitro-substituted biphenyl derivatives. The nitro group is known to play a crucial role in the bioactivity of many pharmaceutical compounds due to its ability to participate in redox reactions. Studies have demonstrated that nitroaromatic compounds can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The presence of multiple chloro substituents in 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl further modulates its pharmacokinetic profile, potentially enhancing its solubility and bioavailability.

One of the most compelling aspects of this compound is its potential application in environmental chemistry. Biphenyl derivatives are often studied for their persistence and bioaccumulation potential in ecosystems. The introduction of nitro and chloro groups can alter these properties significantly. Research has shown that nitroaromatic compounds can be metabolized differently by microorganisms compared to their unsubstituted counterparts. This metabolic divergence could provide insights into developing biodegradable alternatives or understanding environmental contamination patterns.

The synthesis of 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the chlorination of biphenyl followed by nitration at the desired position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic methodologies are critical for producing compounds with specific structural features that align with desired biological or material properties.

From a materials science perspective, 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl exhibits interesting electronic characteristics due to its extended conjugation system and electron-withdrawing groups. Such properties make it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The chlorine atoms can also serve as anchor points for further functionalization via techniques like metal-catalyzed coupling reactions or click chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl with greater accuracy. Molecular modeling studies have been instrumental in understanding its interaction with biological targets at the molecular level. These simulations help in designing analogs with enhanced potency or selectivity for therapeutic applications. Additionally, computational methods are used to assess potential toxicity profiles before experimental validation.

The toxicological profile of 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl is an area of active investigation. While biphenyl derivatives are generally known for their environmental persistence, the impact of nitro and chloro substituents on toxicity remains under scrutiny. In vitro studies using cell culture models have provided preliminary data on its effects on metabolic pathways and DNA integrity. These findings are crucial for establishing safe handling protocols and assessing potential risks associated with its use in research or industrial settings.

In conclusion,2'-Nitro-2,3,6 , 6' -Tetrachlorobiphenyl (CAS No. 1361649-65-1) represents a fascinating compound with diverse applications spanning pharmaceuticals to materials science . Its unique structural features offer opportunities for developing novel therapeutics while also providing insights into environmental fate and material properties . Continued research into this compound will likely yield further advancements in both academic understanding and practical applications .

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